5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole
Description
The compound 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a methyl group and at position 5 with an azetidine ring. The azetidine is further functionalized by a 2,4-dichlorobenzyl group. The dichlorophenyl group is common in agrochemicals and pharmaceuticals due to its electron-withdrawing effects and metabolic stability .
Properties
IUPAC Name |
5-[1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl]-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O/c1-8-16-13(19-17-8)10-6-18(7-10)5-9-2-3-11(14)4-12(9)15/h2-4,10H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDNGKKMPXGAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole typically involves the reaction of 2,4-dichlorobenzyl chloride with azetidine-3-carboxylic acid, followed by cyclization with appropriate reagents to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium methoxide. The reactions are typically carried out in solvents such as ethanol, methanol, or dichloromethane under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the prominent applications of this compound is in the development of anticancer agents. Research indicates that derivatives of oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the oxadiazole ring can enhance selectivity and potency against estrogen receptor-positive breast cancer cells. The compound's ability to degrade estrogen receptors positions it as a potential therapeutic agent in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. A study examined the antibacterial activity of similar oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity, suggesting that 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole could serve as a lead compound for developing new antibiotics .
Pharmacological Insights
Mechanism of Action
The pharmacological profile of this compound reveals its interaction with various biological targets. The azetidine moiety is known to influence binding affinity to certain receptors, which can modulate biological responses. This characteristic is crucial for designing drugs that target specific pathways involved in disease processes .
Toxicity Studies
Comprehensive toxicity assessments are vital for any therapeutic candidate. Preliminary studies suggest that this compound exhibits a favorable safety profile at therapeutic doses, although further investigations are necessary to fully elucidate its toxicological effects across different biological systems .
Material Science Applications
Polymer Chemistry
In material science, 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer matrices has shown to improve resistance to thermal degradation while maintaining flexibility .
Case Studies
Mechanism of Action
The mechanism of action of 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution on the 1,2,4-Oxadiazole Core
3-Methyl vs. 3-Cyclopropyl Substituents
- Target Compound : 3-Methyl group provides steric bulk and moderate lipophilicity.
- Fluorine at the benzyl position increases electronegativity, altering electronic interactions compared to chlorine .
Dichlorophenyl Direct Attachment vs. Azetidine Linkage
- The azetidine linker in the target compound introduces flexibility, possibly enhancing solubility and bioavailability .
Azetidine vs. Other Heterocyclic Substituents
Azetidine vs. Pyrrolidine
- Analog : Methyl 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylate ()
Azetidine vs. Triazole
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Accessibility : The azetidine linker in the target compound may pose synthetic challenges due to ring strain, whereas pyrrolidine analogs () are more straightforward to prepare .
- Solubility vs. Bioavailability : The azetidine moiety improves aqueous solubility compared to directly attached dichlorophenyl analogs, which may enhance pharmacokinetics .
Q & A
Q. Key Parameters :
| Step | Catalyst/Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Oxadiazole Formation | POCl₃ | 80–100°C | 60–75 |
| Azetidine Coupling | K₂CO₃/DMF | 50–60°C | 45–60 |
How is the structural integrity of 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole validated post-synthesis?
Basic
Analytical techniques include:
- NMR Spectroscopy : H and C NMR confirm the presence of the dichlorophenylmethyl group (δ 4.2–4.5 ppm for CH₂) and oxadiazole ring protons (δ 8.1–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak [M+H]⁺ at m/z 356.03 .
- X-ray Crystallography : Resolves stereochemistry and confirms azetidine ring puckering .
What in vitro assays are recommended for initial biological screening of this compound?
Q. Basic
- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Q. Advanced
- Substituent Variation : Modify the dichlorophenyl group (e.g., replace Cl with F or CF₃) to evaluate electronic effects on target binding .
- Rigidity Analysis : Compare azetidine with pyrrolidine or piperidine analogs to assess conformational flexibility .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like EGFR or PARP .
Q. Example SAR Data :
| Analog | Substituent | IC₅₀ (EGFR, nM) |
|---|---|---|
| Target Compound | 2,4-Cl₂ | 12.5 |
| Derivative A | 2-F,4-CF₃ | 8.3 |
| Derivative B | 3-NO₂ | >100 |
What mechanistic approaches elucidate the compound’s interaction with biological targets?
Q. Advanced
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) to recombinant enzymes .
- Kinetic Studies : Measure inhibition constants (Ki) using Lineweaver-Burk plots under varying substrate concentrations .
- Cellular Imaging : Fluorescent tagging (e.g., BODIPY probes) tracks subcellular localization in live cells .
Contradiction Resolution : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardization using reference inhibitors (e.g., staurosporine) is critical .
How can computational methods address conflicting data on the compound’s metabolic stability?
Q. Advanced
- Metabolite Prediction : Tools like GLORYx predict oxidation sites (e.g., azetidine ring) and guide structural modifications .
- MD Simulations : Assess cytochrome P450 binding modes to identify metabolic hotspots .
- In Silico Toxicity : ADMET predictors (e.g., SwissADME) flag potential hepatotoxicity risks from dichlorophenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
